molecular formula C14H12N4O4 B1208404 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- CAS No. 33984-50-8

2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-

Cat. No. B1208404
CAS RN: 33984-50-8
M. Wt: 300.27 g/mol
InChI Key: IENONFJSMWUIQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxadiazole derivatives, including compounds similar to 2,1,3-Benzoxadiazol-4-amine, often involves the displacement of nitro groups in nitrooximes by other nucleophiles. This method has been used to prepare various derivatives, including those with tertiary amine, methoxy, or thiomethyl groups in specific positions (Walser & Fryer, 1983). Additionally, novel fluorogenic tagging reagents for carboxylic acids have been synthesized, showcasing the versatility of benzoxadiazole structures in chemical synthesis (Toyo’oka et al., 1991).

Molecular Structure Analysis

The molecular structure of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole has been studied to understand their photophysical behavior. Crystal structures of these derivatives reveal significant electron delocalization, although the oxadiazole ring does not participate in this. The presence of the nitro group significantly influences the electronic structure and bond lengths within the molecule (Saha, 2002).

Chemical Reactions and Properties

Reactivity studies have shown that benzoxadiazole derivatives undergo various chemical transformations, including heterocyclic rearrangements and reactions with nucleophiles. The presence of nitro and methoxyphenylmethyl groups in 2,1,3-Benzoxadiazol-4-amine influences its reactivity, making it a suitable candidate for the synthesis of complex molecular structures (Spinelli et al., 1979).

Physical Properties Analysis

The physical properties of benzoxadiazole derivatives, including solubility, melting points, and crystal structures, are influenced by their specific substituents. The analysis of crystal structures helps in understanding the packing and stability of these compounds. For instance, the introduction of amino groups in the benzoxadiazole ring leads to different crystallization patterns, affecting their physical stability and reactivity (Saha, 2002).

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

Research on benzidine analogues, including those with nitro groups, highlights their mutagenicity and potential carcinogenicity. Such studies are crucial for understanding the environmental and health impacts of chemical exposure. The metabolism of these compounds to electrophiles that interact with DNA plays a central role in their mutagenic and carcinogenic properties (Chung, Chen, & Claxton, 2006).

Degradation Pathways

The degradation processes of certain nitro compounds have been extensively studied to understand their stability under various conditions, which is vital for assessing their environmental impact and for developing methods to mitigate their presence in ecosystems (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Environmental and Health Impact Assessments

Studies on human urinary carcinogen metabolites, including those from nitro compounds, are instrumental in evaluating the exposure to and effects of carcinogens related to tobacco and environmental pollutants. These biomarkers are key components of research into tobacco-related cancers and the overall impact of environmental exposure on human health (Hecht, 2002).

Synthetic Applications and Methodologies

Research on the synthesis of heterocyclic compounds, including oxadiazoles and related structures, demonstrates the diverse applications of nitro and amino derivatives in creating pharmacologically active compounds. These synthetic methodologies contribute to drug development and the creation of materials with specific desirable properties (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including amines and dyes, through advanced oxidation processes (AOPs), highlights the potential for mitigating environmental contamination. These processes are effective in mineralizing recalcitrant compounds, improving water treatment and reducing the ecological impact of industrial pollutants (Bhat & Gogate, 2021).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)14-13(11)16-22-17-14/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENONFJSMWUIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067805
Record name 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-
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Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-

CAS RN

33984-50-8
Record name N-[(4-Methoxyphenyl)methyl]-7-nitro-2,1,3-benzoxadiazol-4-amine
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Record name 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole
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Record name 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-
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Record name 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-
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Record name s-Benzofurazanamine, N-[(4-methoxyphenyl)methyl]-7-nitro
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Record name N-(4-Methoxybenzyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine
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